Binding Affinity for Mitochondrial ADP/ATP Translocase: Atractyloside vs. Carboxyatractyloside
Atractyloside exhibits substantially lower binding affinity for the ADP/ATP translocase compared to its analog carboxyatractyloside (CATR). The dissociation constant (Kd) for [3H]atractyloside binding to potato mitochondria is 0.45 μM, whereas the Kd for [35S]carboxyatractyloside is approximately 10–20 nM [1]. This represents a 22- to 45-fold difference in binding affinity, which is a critical factor in selecting the appropriate inhibitor concentration for experimental designs.
| Evidence Dimension | Binding Affinity (Kd) to Mitochondrial ADP/ATP Translocase |
|---|---|
| Target Compound Data | Kd = 0.45 μM ([3H]atractyloside) |
| Comparator Or Baseline | Carboxyatractyloside (CATR): Kd = 10–20 nM |
| Quantified Difference | Atractyloside exhibits 22–45 times lower affinity (higher Kd) than CATR. |
| Conditions | Potato mitochondria, in vitro binding assay using radiolabeled ligands. |
Why This Matters
Understanding the differential binding affinity is essential for designing experiments with appropriate inhibitor concentrations and interpreting results, as direct substitution of CATR for atractyloside at equimolar doses will lead to significantly different magnitudes of inhibition and potential off-target effects.
- [1] Vignais, P. V., Douce, R., Lauquin, G. J., & Vignais, P. M. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688–696. View Source
